Iotroxate meglumine, also known as meglumine iotroxate, is a contrast agent primarily used in medical imaging, particularly during X-ray examinations of the gallbladder and biliary tract. It is derived from iotroxic acid, which was first synthesized in 1976. This compound is classified as an iodine-containing contrast medium of the diionic dimer type, indicating its structure includes two iodine atoms per molecule. It is recognized for its effectiveness in enhancing the visibility of internal structures during imaging procedures and is included in the World Health Organization's List of Essential Medicines due to its clinical significance .
Iotroxate meglumine is synthesized from iotroxic acid, which itself is a complex organic compound containing multiple iodine atoms. The classification of this compound falls under the category of radiopaque contrast agents. These agents are utilized to improve the contrast of structures or fluids within the body during imaging techniques such as computed tomography and X-ray imaging. Specifically, it is categorized under the Anatomical Therapeutic Chemical (ATC) classification system .
The synthesis of iotroxate meglumine involves several steps that typically include:
Iotroxate meglumine has a complex molecular structure characterized by its high iodine content. The chemical formula for iotroxic acid, which forms the basis of this compound, is . The molecular weight is approximately . The presence of multiple iodine atoms enhances its radiopacity, making it effective for imaging purposes.
The structural representation includes:
Iotroxate meglumine participates in various chemical reactions primarily related to its function as a contrast agent:
The mechanism by which iotroxate meglumine functions as a contrast agent involves:
Iotroxate meglumine exhibits several notable physical and chemical properties:
These properties are essential for ensuring that the contrast agent performs effectively during medical imaging procedures .
Iotroxate meglumine is primarily used in diagnostic imaging applications:
Despite its effectiveness, usage has declined in some developed regions due to advancements in alternative imaging methods like magnetic resonance cholangiopancreatography .
Iotroxate meglumine is a complex iodinated contrast agent formed by the ionic pairing of iotroxic acid (C₂₂H₁₈I₆N₂O₉) and N-methylglucamine (meglumine) (C₇H₁₇NO₅). The resulting molecular formula is C₂₉H₃₅I₆N₃O₁₄, with an average molecular weight of 1411.03 g/mol (monoisotopic: 1410.6387 Da) [4] [8] [10]. The iotroxic acid moiety is a di-ionic dimer featuring two triiodinated benzene rings interconnected via a polyether chain: -O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CO-NH- [6]. Each benzene ring contains three iodine atoms at positions 2,4,6 and a carboxylic acid group (-COOH) at position 1, contributing to the molecule’s high radiopacity [6].
Table 1: Atomic Composition of Iotroxate Meglumine
Component | Molecular Formula | Iodine Atoms | Functional Groups |
---|---|---|---|
Iotroxic acid | C₂₂H₁₈I₆N₂O₉ | 6 | 2 × COOH, 2 × amide, 3 × ether |
Meglumine | C₇H₁₇NO₅ | 0 | 5 × OH, 1 × tertiary amine |
Complex | C₂₉H₃₅I₆N₃O₁₄ | 6 | Ionic pair |
Meglumine provides chiral centers at C2-C5 of its hexitol chain, adopting the (2R,3R,4R,5S) stereochemical configuration. This specific arrangement enhances water solubility through extensive hydrogen bonding via its five hydroxyl groups [4] [8]. The ionic interaction occurs between the carboxylic acid protons of iotroxic acid and the amine group of meglumine, forming a stable salt crucial for biological compatibility [8].
The synthesis of iotroxate meglumine proceeds through sequential organic reactions:
Industrial production requires strict control of:
Table 2: Key Synthetic Intermediates and Conditions
Step | Key Reagents | Critical Parameters | Purification Method |
---|---|---|---|
Iodination | ICl, HNO₃ | 0–5°C, exclusion of light | Crystallization (ethanol/water) |
Etherification | Tetraethylene glycol dichloride, K₂CO₃ | 80°C, anhydrous DMF | Vacuum distillation |
Amidation | EDC, NHS, triethylamine | pH 6.5–7.0, nitrogen atmosphere | Column chromatography (silica gel) |
Salt Formation | Meglumine, ethanol/water | 25°C, pH 7.5–8.0 | Lyophilization |
Iotroxate meglumine exhibits high water solubility (>100 mg/mL) attributable to the hydrophilic polyether chain and multiple hydroxyl groups of meglumine. This contrasts sharply with iotroxic acid’s poor aqueous solubility (0.0047 mg/mL predicted) [4] [8]. The compound demonstrates optimal stability at pH 6.5–7.5, with degradation occurring under alkaline conditions (pH >9) via hydrolysis of amide bonds, and acidic conditions (pH <4) precipitating iotroxic acid [6] [8].
Temperature sensitivity necessitates storage at 15–25°C. Freeze-thaw cycles cause irreversible aggregation due to iodine clustering. The molecule’s six iodine atoms contribute to its high density (~2.1 g/cm³), detectable in sedimentation studies [3] [9]. In plasma, transchelation with metal ions (e.g., Ca²⁺) is negligible due to the absence of conventional chelating groups [5].
Key Physicochemical Parameters:
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Supplementary Techniques:
Table 3: Compendial Specifications for Pure Iotroxate Meglumine
Parameter | Test Method | Acceptance Criteria |
---|---|---|
Assay (HPLC) | Reverse-phase, UV detection | 98.0–102.0% |
Free Iodide | Ion chromatography | ≤10 ppm |
Residual Solvents | GC-FID | Ethanol ≤5000 ppm, DMF ≤880 ppm |
Heavy Metals | ICP-MS | Pb ≤5 ppm, Cd ≤1 ppm |
Osmolality | Freezing point depression | 600–680 mOsm/kg (300 mgI/mL) |
Bacterial Endotoxins | LAL test | ≤1.0 EU/mL |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7